1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines a benzyl group with a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with a dihydropyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 1-(2,5-Dimethylbenzyl)-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid
- 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-4-carboxylic acid
Uniqueness
1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a benzyl group and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15NO3 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-10-3-4-11(2)13(7-10)9-16-8-12(15(18)19)5-6-14(16)17/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
ZWRJZBSIHMNYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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